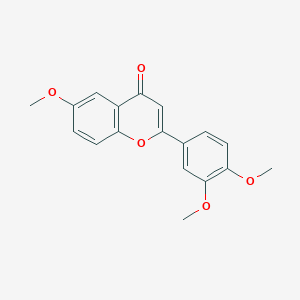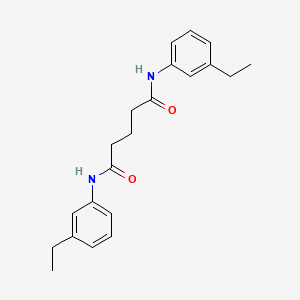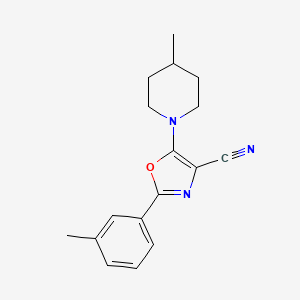
2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Dicamba was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Its popularity is due to its effectiveness in controlling weeds and its relatively low toxicity to humans and animals.
作用機序
Dicamba works by disrupting the normal growth patterns of plants. It does this by mimicking the action of the natural plant hormone auxin, which regulates growth and development. Dicamba binds to the same receptor sites as auxin and causes the plant to grow in an uncontrolled manner, ultimately leading to its death.
Biochemical and Physiological Effects
Dicamba has been shown to have a wide range of biochemical and physiological effects on plants. It can cause changes in the levels of various plant hormones, including auxin, cytokinins, and gibberellins. It can also affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
実験室実験の利点と制限
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. Its effectiveness against a wide range of broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its use is not without limitations. Dicamba has been shown to have negative effects on non-target plants and can cause damage to crops if not used properly.
将来の方向性
There are several areas of research that could be explored in the future regarding 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of new formulations that are more effective against resistant weed species. Another area of interest is the study of the long-term effects of this compound on soil health and microbial communities. Additionally, research could be conducted to determine the potential for this compound to be used in combination with other herbicides to increase its effectiveness and reduce the risk of resistance development.
合成法
Dicamba can be synthesized by reacting 2,4-dichlorophenol with methyl chloroacetate to form 2,4-dichloro-6-methylphenol. This intermediate is then reacted with 3-methoxyaniline to form 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. Its mode of action involves the inhibition of the plant hormone auxin, which results in the uncontrolled growth of plant cells and ultimately leads to the death of the plant. Dicamba is effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides.
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-6-11(17)7-14(18)16(10)22-9-15(20)19-12-4-3-5-13(8-12)21-2/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPLUTUQPAXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)



![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)



![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)

